molecular formula C16H24BrNO B1446118 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine CAS No. 1704065-44-0

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine

Cat. No. B1446118
CAS RN: 1704065-44-0
M. Wt: 326.27 g/mol
InChI Key: ZZCLZWAYAQYBPT-UHFFFAOYSA-N
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Description

The compound “1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine” is a versatile material utilized extensively in scientific research due to its diverse applications, ranging from drug development to material synthesis. It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C15H23BrN2O . It has an average mass of 327.260 Da and a monoisotopic mass of 326.099365 Da .

Scientific Research Applications

Catalytic Protodeboronation

Field: Organic Synthesis

Results: This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation applied to compounds like methoxy protected (−)-Δ8-THC and cholesterol .

Formal Total Synthesis

Field: Synthetic Chemistry

Results: The synthesis showcases the utility of the compound in complex molecule construction, achieving good yields and diastereoselectivity .

Suzuki–Miyaura Coupling

Field: Cross-Coupling Reactions

Results: This application underscores the compound’s role in creating biaryl structures, which are essential in pharmaceuticals and agrochemicals .

Radical-Polar Crossover Reactions

Field: Medicinal Chemistry

Results: These reactions are crucial for introducing functional groups into molecules, thereby enhancing their medicinal properties .

Organoboron Building Blocks

Field: Material Science

Results: Its use extends to the development of new materials with potential applications in electronics and nanotechnology .

Homologations and Cross-Couplings

Field: Peptide Synthesis

Results: This application is significant for the synthesis of peptides and proteins, which have therapeutic uses .

Aminations and Halogenations

Field: Drug Development

Results: These transformations are critical for modifying drug molecules to improve their efficacy and safety profiles .

Asymmetric Hydroboration

Field: Chiral Synthesis

Results: This is particularly important for the synthesis of chiral drugs, which can have more targeted and effective interactions with biological systems .

properties

IUPAC Name

1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c1-13-6-9-18(10-7-13)8-3-11-19-16-12-15(17)5-4-14(16)2/h4-5,12-13H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLZWAYAQYBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=C(C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189725
Record name Piperidine, 1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine

CAS RN

1704065-44-0
Record name Piperidine, 1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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